molecular formula C14H16N4O3S2 B6517684 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 893368-20-2

2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6517684
CAS No.: 893368-20-2
M. Wt: 352.4 g/mol
InChI Key: XWJGFCADSPTOFP-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H16N4O3S2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.06638273 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-3-18-13(20)12-9(4-5-22-12)15-14(18)23-7-11(19)16-10-6-8(2)21-17-10/h6H,3-5,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJGFCADSPTOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a member of the thienopyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 377.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an acetamide group and a 5-methyl oxazole moiety. This unique configuration is crucial for its biological activity.

Research indicates that compounds within the thienopyrimidine family exhibit inhibitory effects on key enzymes involved in nucleotide biosynthesis , particularly GARFTase (glycinamide ribonucleotide formyltransferase) and AICARFTase (aminoimidazole carboxamide ribonucleotide formyltransferase). These enzymes play critical roles in the de novo synthesis of purines, which are essential for DNA and RNA synthesis.

Key Findings:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit GARFTase with a Ki value around 2.97 μM and AICARFTase with a Ki value of approximately 9.48 μM . This dual inhibition is significant as it targets two distinct pathways in purine metabolism.
  • Antiproliferative Activity : The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that it effectively reduces cell viability in KB cells (human oral epidermoid carcinoma cells) when compared to controls .
  • Selectivity and Uptake : The compound exhibits selective uptake via folate receptors (FRs), which are often overexpressed in certain tumor types. This selectivity enhances its potential as an anticancer agent by minimizing effects on normal cells .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thienopyrimidine derivatives, compound 2 was tested against several cancer cell lines. It demonstrated significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to its ability to disrupt nucleotide synthesis pathways critical for cancer cell proliferation .

Case Study 2: Enzyme Targeting

Another investigation focused on the enzyme inhibition profile of this compound. It was found that upon administration, the compound significantly inhibited both GARFTase and AICARFTase activities in cultured cells, leading to reduced levels of purine nucleotides . This reduction was correlated with increased apoptosis in treated cancer cells.

Data Tables

PropertyValue
Molecular FormulaC17H19N3O3SC_{17}H_{19}N_{3}O_{3}S
Molecular Weight377.5 g/mol
Ki (GARFTase)2.97 μM
Ki (AICARFTase)9.48 μM
Antiproliferative ActivityEffective against KB cells

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